molecular formula C22H28N2O3S B2545682 N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide CAS No. 690245-04-6

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide

Cat. No. B2545682
CAS RN: 690245-04-6
M. Wt: 400.54
InChI Key: UJQNMNBTHKQQJN-UHFFFAOYSA-N
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Description

The compound "N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. Benzenesulfonamides have been extensively studied due to their role as inhibitors of various enzymes and receptors, and their potential therapeutic applications in diseases such as Alzheimer's, cancer, and infectious diseases .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable amine with benzenesulfonyl chloride in the presence of a base. For instance, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Similarly, N,N-dimethylbenzenesulfonamide was ortho-lithiated using n-butyllithium, followed by condensation with various electrophilic compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The structure of these compounds can significantly influence their biological activity and pharmacokinetic properties . For example, the introduction of fluorine atoms into the benzenesulfonamide structure has been shown to increase binding potency .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including ortho-lithiation, which allows for further functionalization of the molecule . They can also form complexes with enzymes, as seen in the case of enzyme inhibitory kinetics, where compounds form an enzyme-inhibitor complex . Additionally, the presence of substituents such as nitro groups can participate in intramolecular hydrogen bonding, as observed in the crystal structure of 3-nitro-N-phenyl-4-(phenylamino)benzenesulfonamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, can be a limiting factor in their development as therapeutic agents. For example, poor water solubility was noted for a novel small molecule HIF-1 pathway inhibitor, necessitating formulation development . The introduction of different substituents can alter these properties, as seen in the synthesis of various N-aryl-2,5-dimethoxybenzenesulfonamides, which displayed different supramolecular architectures mediated by weak interactions .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Ortho Lithiation and Condensation : N,N-Dimethylbenzenesulfonamide, a related compound, undergoes ortho lithiation and condensation with various electrophilic compounds, leading to the formation of diverse products like carbinols, imines, amides, and acids (Watanabe et al., 1969).
  • Synthesis and Computational Study : A structurally similar compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), was synthesized and characterized using spectroscopic tools and SCXRD studies. Computational studies provided insights into its structural and electronic properties (Murthy et al., 2018).

Biological Screening and Evaluation

  • Antimicrobial and Enzyme Inhibition : Derivatives of N-dimethylphenyl substituted benzenesulfonamide exhibited moderate to good activities against Gram-negative and Gram-positive bacteria, and showed potential as enzyme inhibitors (Aziz‐ur‐Rehman et al., 2014).
  • Molecular Docking and DFT Calculations : Benzenesulfonamide derivatives were synthesized and evaluated for their biological potential, including in vitro antitumor activity and potential interaction against specific enzymes (Fahim & Shalaby, 2019).

Structure-Activity Relationships

  • Investigation of Structural Motifs : Research on analogs of a benzenesulfonamide compound revealed the importance of certain structural motifs for chemical modification to improve pharmacological properties, particularly in cancer therapeutics (Mun et al., 2012).

Molecular and Electronic Structure

  • Kinetic Investigation of Isomeric Forms : Two new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and structurally characterized, providing insights into their molecular and electronic structures (Rublova et al., 2017).

properties

IUPAC Name

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15-5-6-18(4)21(12-15)28(26,27)23-20-9-7-19(8-10-20)22(25)24-13-16(2)11-17(3)14-24/h5-10,12,16-17,23H,11,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQNMNBTHKQQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide

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